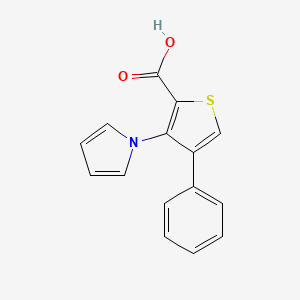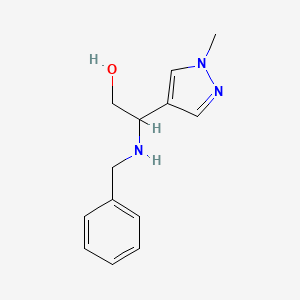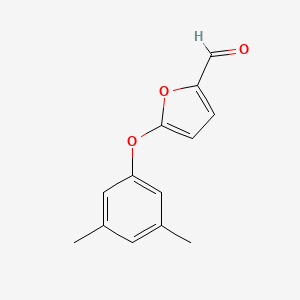
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a furan derivative, characterized by the presence of a furan ring substituted with a 3,5-dimethylphenoxy group and an aldehyde group at the 2-position of the furan ring . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Chloro-3,5-dimethylphenoxy)furan-2-carbaldehyde: This compound has a similar structure but with a chlorine atom at the 4-position of the phenoxy group.
5-(3,5-Dimethylphenoxy)methylfuran-2-carbaldehyde: This compound has a methyl group instead of an aldehyde group at the 2-position of the furan ring.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(3,5-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-5-10(2)7-12(6-9)16-13-4-3-11(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
VYWSRVYKIGZXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


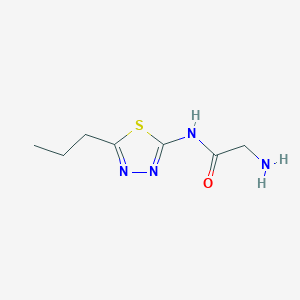
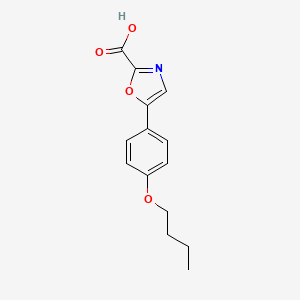
![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)



![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
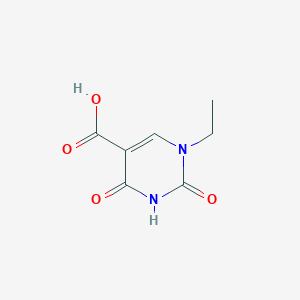
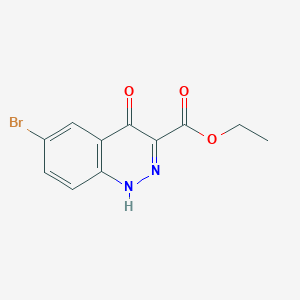

![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)
